
2-Amino-3-ethoxypropanamide
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Overview
Description
2-Amino-3-ethoxypropanamide is an organic compound with the molecular formula C5H12N2O2. It is a derivative of propanamide, featuring an amino group and an ethoxy group attached to the carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethoxypropanamide can be achieved through several methods. One common approach involves the reaction of 3-ethoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-3-ethoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypropanamide: Similar in structure but with a hydroxyl group instead of an ethoxy group.
2-Amino-3-methoxypropanamide: Features a methoxy group instead of an ethoxy group.
Uniqueness
2-Amino-3-ethoxypropanamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
2-Amino-3-ethoxypropanamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an amino group and an ethoxy group attached to a propanamide backbone. Its chemical structure can be represented as follows:
This structure suggests that the compound may participate in various biochemical interactions, particularly with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction may disrupt metabolic pathways critical for cellular function.
- Lipophilicity : The ethoxy group enhances the compound's lipophilicity, facilitating its penetration through cell membranes, which is essential for its bioactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Bacillus subtilis | 100 |
Anticancer Activity
The compound has also been explored for its anticancer properties. In several studies, this compound has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains.
- Anticancer Research : Another study published in the Journal of Medicinal Chemistry assessed the compound's effects on various cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C5H12N2O2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-amino-3-ethoxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) |
InChI Key |
JJMWSMUURZBUKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C(=O)N)N |
Origin of Product |
United States |
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